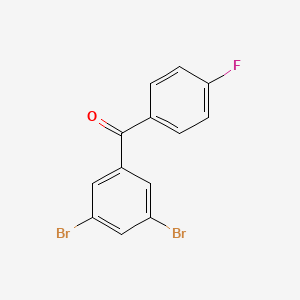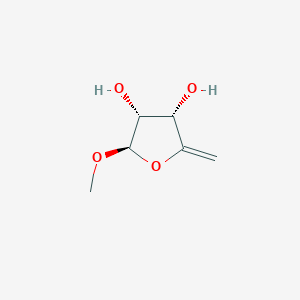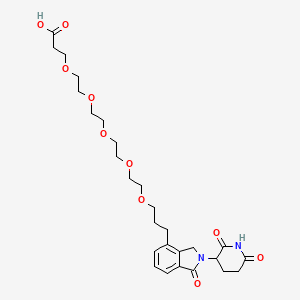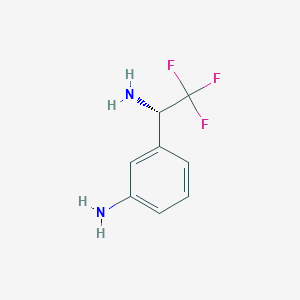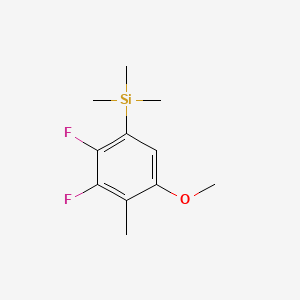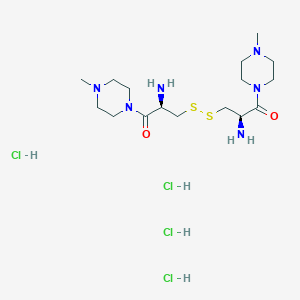
H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Cys(1)-piperazino(4-Me)H-Cys(1)-piperazino(4-Me)4HCl is a synthetic compound that features a cysteine derivative linked to a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl typically involves the following steps:
Protection of Cysteine: The cysteine amino group is protected to prevent unwanted reactions.
Formation of Piperazine Derivative: The piperazine moiety is synthesized separately, often involving methylation at the 4-position.
Coupling Reaction: The protected cysteine and piperazine derivatives are coupled under specific conditions to form the desired compound.
Deprotection and Purification: The protecting groups are removed, and the compound is purified, often using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: Reduction reactions can target the piperazine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated compounds or other nucleophiles.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine compounds.
Wissenschaftliche Forschungsanwendungen
H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate biochemical pathways related to oxidative stress, signal transduction, or cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Cys(4-MeBzl)-OH: A cysteine derivative with a benzyl group.
H-Cys(4-MeO-Bzl)-OH: A cysteine derivative with a methoxybenzyl group.
Uniqueness
H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl is unique due to its specific piperazine substitution, which may confer distinct biological and chemical properties compared to other cysteine derivatives.
Eigenschaften
Molekularformel |
C16H36Cl4N6O2S2 |
|---|---|
Molekulargewicht |
550.4 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[[(2R)-2-amino-3-(4-methylpiperazin-1-yl)-3-oxopropyl]disulfanyl]-1-(4-methylpiperazin-1-yl)propan-1-one;tetrahydrochloride |
InChI |
InChI=1S/C16H32N6O2S2.4ClH/c1-19-3-7-21(8-4-19)15(23)13(17)11-25-26-12-14(18)16(24)22-9-5-20(2)6-10-22;;;;/h13-14H,3-12,17-18H2,1-2H3;4*1H/t13-,14-;;;;/m0..../s1 |
InChI-Schlüssel |
YPXJOPDHFCBKAH-UEZRWYIOSA-N |
Isomerische SMILES |
CN1CCN(CC1)C(=O)[C@H](CSSC[C@@H](C(=O)N2CCN(CC2)C)N)N.Cl.Cl.Cl.Cl |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C(CSSCC(C(=O)N2CCN(CC2)C)N)N.Cl.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


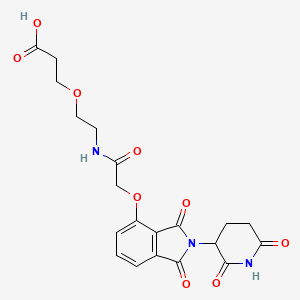
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B14764277.png)

![(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B14764284.png)
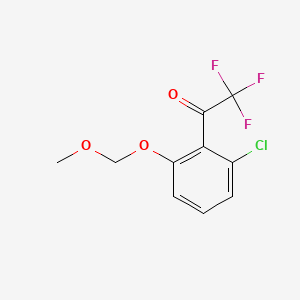
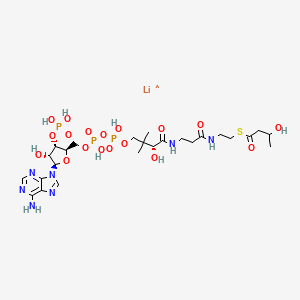
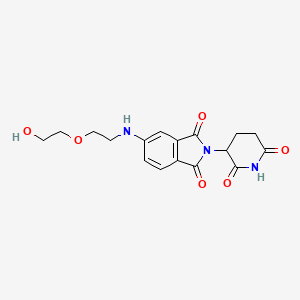
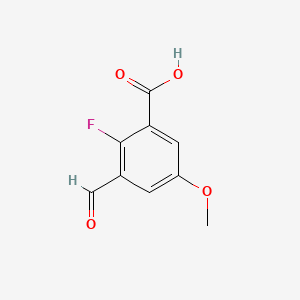
![4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764335.png)
